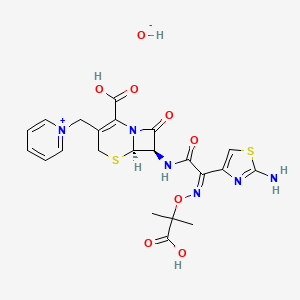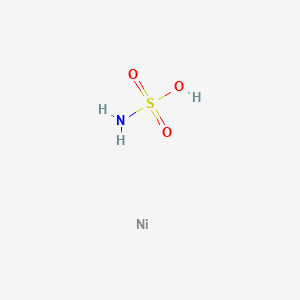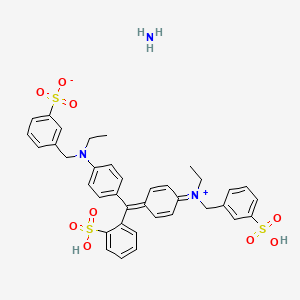
5-Carboxamidotryptamine maleate salt hemiethanolate
Overview
Description
5-Carboxamidotryptamine maleate salt hemiethanolate is a useful research compound. Its molecular formula is C28H36N6O6 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Carboxamidotryptamine maleate salt hemiethanolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxamidotryptamine maleate salt hemiethanolate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hypertension Treatment : Balasubramaniam, Lee, and Mah (1995) found that chronic infusion of 5-carboxamidotryptamine significantly reduces the development of deoxycorticosterone acetate-salt hypertension in rats, suggesting potential benefits for patients with hypertension (Balasubramaniam, Lee, & Mah, 1995).
Vascular Studies : Trevethick, Feniuk, and Humphrey (1986) observed that 5-carboxamidotryptamine causes relaxation and elevation of cyclic AMP in the neonatal porcine vena cava by interacting with a specific 5-hydroxytryptamine receptor, 5-HT1-like (Trevethick, Feniuk, & Humphrey, 1986).
Gastrointestinal Research : Tam, Hillier, and Bunce (1994) demonstrated that 5HT receptors, particularly 5HT4 receptors, mediate inhibition of spontaneous contractions in human colonic circular muscle (Tam, Hillier, & Bunce, 1994).
Neuropharmacology : Latacz et al. (2018) indicated that certain compounds, including 5-carboxamidotryptamine, show potential as alternative 5-HT7 receptor agonists with high selectivity, offering potential as pharmacological tools (Latacz et al., 2018).
Antidepressant Potential : Errico, Crozier, Plummer, and Cowen (2001) found that 5-HT7 receptors, which can be activated by 5-carboxamidotryptamine, mediate antidepressant effects by activating the mitogen-activated protein kinase extracellular signal-regulated kinases ERK1 and ERK2 (Errico, Crozier, Plummer, & Cowen, 2001).
properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-5-carboxamide;ethanol;(E)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H13N3O.C4H4O3.C2H6O/c2*12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3-1-2-4(6)7;1-2-3/h2*1-2,5-6,14H,3-4,12H2,(H2,13,15);1-3H,(H,6,7);3H,2H2,1H3/b;;2-1+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTYSRUDEQUAFG-WRYGTEGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C/C(=O)O)\C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxamidotryptamine maleate salt hemiethanolate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[1-(propan-2-yl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B8180337.png)


![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide](/img/structure/B8180357.png)

![2-[4-[[3-(4-Bromophenyl)-1-oxo-2-allyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid](/img/structure/B8180372.png)
